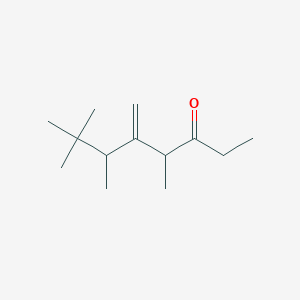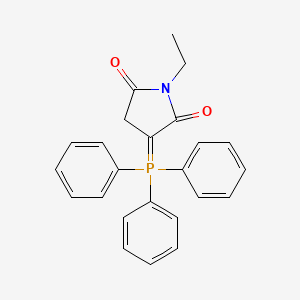
1-Ethyl-3-(triphenyl-lambda~5~-phosphanylidene)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-3-(triphenyl-lambda~5~-phosphanylidene)pyrrolidine-2,5-dione is an organophosphorus compound with the molecular formula C22H18NO2P. This compound is known for its unique structure, which includes a pyrrolidine-2,5-dione core substituted with an ethyl group and a triphenylphosphoranylidene moiety. It is a solid at room temperature and has various applications in organic synthesis and research.
Métodos De Preparación
The synthesis of 1-Ethyl-3-(triphenyl-lambda~5~-phosphanylidene)pyrrolidine-2,5-dione typically involves the reaction of triphenylphosphine with an appropriate pyrrolidine-2,5-dione derivative. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under an inert atmosphere to prevent oxidation. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1-Ethyl-3-(triphenyl-lambda~5~-phosphanylidene)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of oxidized phosphorane derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of reduced phosphorane derivatives.
Substitution: The compound can undergo substitution reactions where the triphenylphosphoranylidene moiety is replaced with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Ethyl-3-(triphenyl-lambda~5~-phosphanylidene)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of various phosphorus-containing materials and intermediates.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-3-(triphenyl-lambda~5~-phosphanylidene)pyrrolidine-2,5-dione involves its ability to form stable phosphorus-carbon bonds. The triphenylphosphoranylidene moiety acts as a nucleophile, attacking electrophilic centers in various substrates. This leads to the formation of new chemical bonds and the generation of various products. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
1-Ethyl-3-(triphenyl-lambda~5~-phosphanylidene)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
Triphenylcarbethoxymethylenephosphorane: This compound has a similar triphenylphosphoranylidene moiety but differs in its ester functional group.
1-Phenyl-3-(triphenyl-lambda~5~-phosphanylidene)pyrrolidine-2,5-dione: This compound has a phenyl group instead of an ethyl group, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
Propiedades
Número CAS |
83868-50-2 |
|---|---|
Fórmula molecular |
C24H22NO2P |
Peso molecular |
387.4 g/mol |
Nombre IUPAC |
1-ethyl-3-(triphenyl-λ5-phosphanylidene)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C24H22NO2P/c1-2-25-23(26)18-22(24(25)27)28(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17H,2,18H2,1H3 |
Clave InChI |
WPGVODVFGXNFJZ-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=O)CC(=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


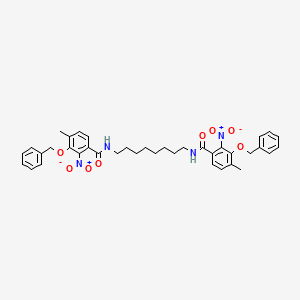


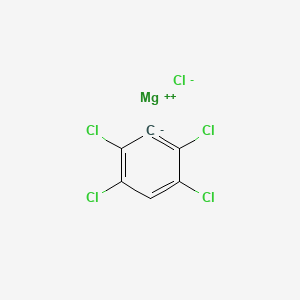


![2,2'-[1,3-Phenylenebis(oxy)]bis(2-methylpropanoic acid)](/img/structure/B14427133.png)

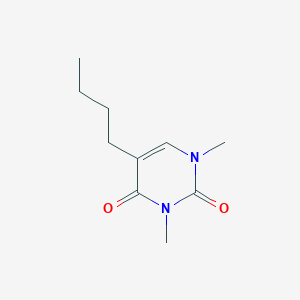
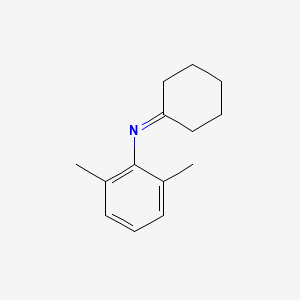
![6H-Pyrido[4,3-b]carbazolium, 1,2,5-trimethyl-](/img/structure/B14427153.png)

